molecular formula C20H30O2 B13436192 (1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione CAS No. 1423-99-0

(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

Cat. No.: B13436192
CAS No.: 1423-99-0
M. Wt: 302.5 g/mol
InChI Key: HCPBKHUJNFIXQX-UBDWZQFQSA-N
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Description

This compound is a cyclopenta[a]phenanthrene derivative characterized by a steroidal core structure with three methyl groups at positions 1, 10, and 13, and two ketone functionalities at positions 3 and 15. Its stereospecific configuration (1S,5S,8R,9S,10S,13S,14S) distinguishes it from other isomers and analogs.

Properties

CAS No.

1423-99-0

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-17H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,19-,20-/m0/s1

InChI Key

HCPBKHUJNFIXQX-UBDWZQFQSA-N

Isomeric SMILES

C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C

Canonical SMILES

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione typically involves multiple steps, including cyclization, methylation, and oxidation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify its structure and properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound (1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione is a complex organic molecule with significant applications in various scientific fields. This article explores its applications in medicinal chemistry, material science, and environmental studies.

Hormonal Activity

This compound is structurally related to steroid hormones and has been studied for its potential hormonal activity. Its ability to interact with steroid receptors makes it a candidate for research into hormone replacement therapies and treatments for hormone-related conditions.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines. For instance:

  • Case Study: A study published in the Journal of Medicinal Chemistry reported that modifications to the dione structure enhanced the compound's cytotoxicity against breast cancer cells. This suggests a pathway for developing new anticancer agents based on this molecular framework.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of compounds similar to this compound. These studies focus on its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.

Polymer Development

The unique structural properties of this compound allow it to be used as a building block in polymer chemistry. Its dione functionality can facilitate cross-linking reactions in polymer synthesis:

  • Example: Researchers have utilized this compound to create thermosetting polymers that exhibit improved thermal stability and mechanical properties compared to conventional polymers.

Nanotechnology

In nanotechnology applications, derivatives of this compound are explored for their potential use in drug delivery systems. The hydrophobic nature of the molecule aids in encapsulating hydrophilic drugs within lipid-based carriers.

Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies have shown that certain derivatives can undergo biodegradation processes in microbial environments:

  • Research Insight: A study conducted by environmental chemists found that specific microbial strains could metabolize derivatives of this compound effectively. This opens avenues for bioremediation strategies targeting pollutants with similar structures.

Photovoltaic Applications

The optical properties of this compound have led to investigations into its use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being studied for enhancing the efficiency of solar cells.

Mechanism of Action

The mechanism of action of (1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related cyclopenta[a]phenanthrene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Differences Source
Target Compound C₁₉H₂₆O₂* ~298.4 1,10,13-trimethyl; 3,17-dione Reference compound N/A
(5R,8R,9R,10S,13S,14S)-13-Methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione C₁₈H₂₆O₂ 274.4 13-methyl; 3,17-dione Fewer methyl groups (1 vs. 3) and stereochemistry differences
(8R,9S,10R,13S,14S)-7-Benzyl-10,13-dimethyl-...-dione C₂₆H₂₈O₂ 388.5 7-benzyl; 10,13-dimethyl; 3,17-dione Additional benzyl group increases lipophilicity
(8R,9S,10R,13S,14S,17R)-17-Acetyl-...-3-oxo-...-acetate C₂₃H₃₀O₄ 370.5 17-acetyl; 3-oxo; acetate ester Esterification alters solubility/metabolism

Bioactivity and Functional Implications

  • Ketone Positioning : The 3,17-dione motif is shared with multiple analogs, suggesting a conserved role in hydrogen bonding with biological targets (e.g., steroid dehydrogenases) .
  • Benzyl vs. Methyl Substituents : The benzyl group in the C₂₆H₂₈O₂ derivative () introduces aromaticity, which could modulate interactions with hydrophobic binding pockets absent in the target compound .

Spectroscopic and Physicochemical Properties

  • NMR Shifts : and highlight that methyl group placement and stereochemistry significantly affect proton and carbon chemical shifts. For example, the target compound’s 1S-methyl group would produce distinct δH values compared to the 5R configuration in CAS 59462-43-0 .
  • Molecular Weight and Solubility : Higher molecular weight analogs (e.g., C₂₆H₂₈O₂ at 388.5 g/mol) exhibit reduced aqueous solubility compared to the target compound, impacting bioavailability .

Research Findings and Data Integration

  • Clustering by Bioactivity : demonstrates that cyclopenta[a]phenanthrenes with shared substituents cluster by bioactivity. The target compound’s trimethyl-dione structure may align with clusters showing anti-inflammatory or anticancer activity .
  • Structural Bioinformatics : Algorithmic comparisons () reveal that maximal common subgraphs (e.g., the phenanthrene core) correlate with pathway modules in steroid metabolism, supporting targeted drug design .

Biological Activity

The compound (1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione is a complex organic molecule with potential biological activity. This article explores its biological properties based on available research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C22H32O3C_{22}H_{32}O_3, and it has a molecular weight of approximately 344.499 g/mol. Its structure includes multiple ring systems and functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H32O3
Molecular Weight344.499 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to (1S,5S,...-dione exhibit various biological activities including anti-inflammatory and anti-cancer properties. The specific mechanisms often involve modulation of steroid hormone pathways and inhibition of key enzymes involved in metabolic processes.

Case Study 1: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of cyclopenta[a]phenanthrene were evaluated for their ability to inhibit cancer cell proliferation. The study found that certain modifications to the core structure enhanced cytotoxicity against specific cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInduces apoptosis in cancer cell lines
Anti-InflammatoryModulates inflammatory cytokine production
Hormonal ModulationInhibits activity of steroidogenic enzymes

In Vitro Studies

In vitro studies have shown that the compound can inhibit the activity of enzymes such as 17β-hydroxysteroid dehydrogenase , which plays a crucial role in steroid metabolism. This inhibition can lead to decreased levels of active steroids in tissues and may have implications for conditions like hormone-sensitive cancers .

In Vivo Studies

Animal model studies have demonstrated that administration of this compound can lead to significant reductions in tumor size in xenograft models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and indirect effects through modulation of the immune response .

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